MK-5108
Overview
Description
MK-5108, also known as VX-689, is a highly potent and specific inhibitor of Aurora A kinase . It has an IC50 value of 0.064 nM . It is a novel small molecule that shows robust selectivity for Aurora A over Aurora B and Aurora C .
Molecular Structure Analysis
MK-5108 has a molecular formula of C22H21ClFN3O3S and a molecular weight of 461.94 . A crystal structure of an Aurora A/MK-5108 complex suggests the chemical basis for its higher specificity .Chemical Reactions Analysis
MK-5108 inhibits Aurora-A activity in an ATP-competitive manner . It shows robust selectivity against other family kinases Aurora-B (220-fold) and Aurora-C (190-fold) .Scientific Research Applications
Anticancer Activity in Non-Small-Cell Lung Cancer (NSCLC)
MK-5108, as an Aurora A kinase inhibitor, exhibits potent anticancer activity in various malignancies, including breast, cervical, colon, ovarian, and pancreatic cancers. Specifically, it demonstrates significant efficacy in NSCLC cell lines, both as a single agent and in combination with chemotherapy drugs like cisplatin and docetaxel. This effectiveness is attributed to its ability to inhibit cell growth, induce cell cycle arrest, and prompt apoptosis (Chinn, Holland, & Mack, 2014).
Targeting Aurora-A Kinase for Tumor Growth Inhibition
MK-5108 is specifically designed to inhibit Aurora-A kinase, a key regulator in mitosis. Overexpression of Aurora-A in cancers results in abnormal mitosis, leading to chromosomal instability and tumorigenesis. The selective inhibition of Aurora-A by MK-5108 has shown promising results in reducing tumor growth in various human cancer cell lines and xenograft models. It also enhances the effectiveness of chemotherapy agents like docetaxel without exacerbating their adverse effects (Shimomura et al., 2010).
Clinical Trials in Advanced Solid Tumors
A Phase I clinical trial of MK-5108, assessing its efficacy and safety as monotherapy and in combination with docetaxel in patients with advanced solid tumors, found it to be well-tolerated at high doses. The study provides insights into the pharmacokinetics and pharmacodynamics of MK-5108, highlighting its potential as a cancer therapeutic (Amin et al., 2016).
Application in Ovarian Cancer Stem Cells
MK-5108's inhibition of Aurora-A kinase in epithelial ovarian cancer stem cells leads to cell cycle arrest and impacts the NFκB pathway. Since these stem cells are known for their chemoresistance and role in cancer recurrence, MK-5108's effectiveness against them suggests its potential in targeting recurrent ovarian cancer (Chefetz, Holmberg, Alvero, Visintin, & Mor, 2011).
Inhibiting Uterine Leiomyosarcoma Growth
MK-5108 targets Aurora A kinase in uterine leiomyosarcoma (ULMS), a poorly understood cancer with limited treatment options. By inhibiting Aurora A, MK-5108 reduces tumor proliferation and induces apoptosis in ULMS cell lines and xenograft models. This finding suggests a new therapeutic approach for ULMS (Shan et al., 2012).
Enhancement of Lymphoma Cell Death
MK-5108, in combination with histone deacetylase inhibitor vorinostat, shows enhanced lymphoma cell death. This combination leads to acetylation of p53 and repression of c-Myc, hTERT, and microRNA levels, suggesting a synergistic approach in lymphoma treatment (Kretzner et al., 2009).
Attenuation of Renal Fibrosis in Chronic Kidney Disease
MK-5108 demonstrates potential in treating renal fibrosis in chronic kidney disease (CKD) by inhibiting the Aurora-A kinase. Its use in animal and cell models showed significant reduction in fibrosis, suggesting its role as a therapeutic agent in CKD (Jiang et al., 2021).
Role in Idiopathic Pulmonary Fibrosis
In idiopathic pulmonary fibrosis, MK-5108 has been identified as an inhibitor of YAP nuclear localization, which is involved in fibroblast activation and lung remodeling. This role of MK-5108 in modulating lung fibrosis highlights its potential in treating this progressive lung disease (Yang et al., 2022).
Safety And Hazards
properties
IUPAC Name |
4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O3S/c23-16-4-2-5-17(19(16)24)30-15-7-9-22(10-8-15,20(28)29)13-14-3-1-6-18(26-14)27-21-25-11-12-31-21/h1-6,11-12,15H,7-10,13H2,(H,28,29)(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVIRAZGMYMNNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=C(C(=CC=C2)Cl)F)(CC3=NC(=CC=C3)NC4=NC=CS4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026054 | |
Record name | MK-5108 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MK-5108 | |
CAS RN |
1010085-13-8 | |
Record name | MK-5108 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010085138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-5108 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12556 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MK-5108 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-5108 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8J407531S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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